REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[N:4]=1)[NH2:2].Cl.[O-:11][C:12]#[N:13].[K+]>O>[F:9][C:5]1[N:4]=[C:3]([NH:1][NH:2][C:12]([NH2:13])=[O:11])[CH:8]=[CH:7][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC(=CC=C1)F
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
potassium cyanate
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Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at 35° C. until a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution was prepared
|
Type
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CUSTOM
|
Details
|
formed
|
Type
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ADDITION
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Details
|
After the addition
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Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 21/2 hours at room temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
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Details
|
cooled to 10° C. on an ice bath
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC(=N1)NNC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |